N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with a unique structure This compound features a benzyl group, a dioxoisoindoline core, and a trimethylbenzenesulfonamide moiety
Preparation Methods
The synthesis of N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the dioxoisoindoline core, followed by the introduction of the benzyl group and the trimethylbenzenesulfonamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the compound’s specific biological activity.
Comparison with Similar Compounds
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-[(2-benzyl-1,3-dioxoisoindolin-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide: This compound lacks the epoxy group, which may affect its reactivity and biological activity.
N-[(2-benzyl-1,3-dioxoisoindolin-4-yl)methyl]-benzenesulfonamide: This compound lacks the trimethyl groups on the benzenesulfonamide moiety, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N2O5S/c1-15-11-16(2)22(17(3)12-15)33(30,31)26-14-25-10-9-19(32-25)20-21(25)24(29)27(23(20)28)13-18-7-5-4-6-8-18/h4-12,19-21,26H,13-14H2,1-3H3 |
InChI Key |
KVOUSIFQPOOOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC23C=CC(O2)C4C3C(=O)N(C4=O)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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